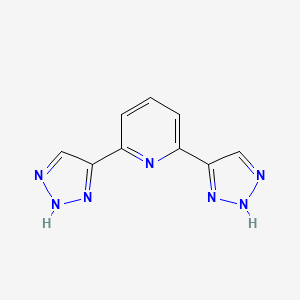

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine

Overview

Description

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine, also known as btp, is a class of ligands that have appeared with increasing regularity over the last decade . This compound is formed in a one-pot ‘click’ reaction and has been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies . It is a highly versatile terdentate building block with huge potential in inorganic supramolecular chemistry .

Molecular Structure Analysis

The molecular formula of this compound is C9H7N7 . It is worth noting that due to its relative planarity, it has been used in the construction of higher-order interlocked supramolecular structures .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 213.20 . It should be stored under inert gas and conditions to avoid are hygroscopic .Scientific Research Applications

Selective Metal Extraction

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine derivatives have been utilized in the selective extraction of certain metal ions. For example, 2,6-di(5-alkyl-1,2,4-triazol-3-yl)-pyridine and 2,6-di(5,6-dialkyl-1,2,4-triazin-3-yl)pyridine compounds are efficient in extracting Am(III) from acidic solutions, showcasing significant Am(III)/Eu(III) separation factors (Kolarik, Müllich, & Gassner, 1999).

Coordination Chemistry and Spin-State Transitions

These compounds are integral in coordination chemistry, particularly in forming complexes with various metals. For example, derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been used to create luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Photophysical and Electrochemical Properties

Studies on this compound derivatives have also revealed interesting photophysical and electrochemical properties. For instance, research on inverse and regular 2-pyridyl-1,2,3-triazole complexes has shown varying stability, chemical, and physical properties, impacting their potential applications in photochemistry and electrochemistry (Lo et al., 2015).

Luminescence Enhancement

Another application is in enhancing the luminescence lifetimes of mononuclear ruthenium(II)-terpyridine complexes. This is achieved by manipulating the sigma-donor strength of ligands like 2,6-bis([1,2,4]triazol-3-yl)pyridine, which significantly increases the emission lifetime of these complexes (Duati et al., 2003).

Synthesis of Complex Structures

The synthesis and coordination of these compounds also lead to complex structures. For instance, the synthesis of 2,6-di(pyrazolyl)pyridines and related ligands has resulted in structures like fluorescent silver(I) bridged metalloligands, demonstrating their versatility in creating intricate molecular architectures (Cook & Ramsay, 2019).

Biomedical Applications

In biomedical research, these compounds have been explored for their potential in luminescent metallogels and biological sensors. The self-assembly of certain derivatives with europium has resulted in luminescent, healable metallogels with potential applications in biomedical sensing and imaging (McCarney et al., 2015).

Safety and Hazards

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists or skin irritation occurs .

Future Directions

The future directions of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine research could involve further exploration of its potential in inorganic supramolecular chemistry, given its versatility as a terdentate building block . Additionally, its potential in generating d and f metal coordination complexes and supramolecular self-assemblies could be further investigated .

Mechanism of Action

Target of Action

The primary targets of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine are d and f metal coordination complexes . This compound acts as a versatile terdentate ligand, binding to these metal complexes and influencing their properties .

Mode of Action

This compound interacts with its targets by forming coordination complexes . This interaction results in changes to the properties of the metal complexes, which can have various downstream effects depending on the specific metals involved .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific metal complexes it interacts with . It has been studied for its potential in various applications, including catalysis, enzyme inhibition, and photochemistry .

Pharmacokinetics

It is known that the compound is soluble in common organic solvents , which could potentially influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific metal complexes it interacts with . For example, when used in photocatalysis, it can facilitate organic transformations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored away from light and moisture . Additionally, its reactivity may be influenced by temperature .

Biochemical Analysis

Biochemical Properties

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can influence biochemical pathways. For instance, it has been shown to interact with metal ions, forming coordination complexes that can act as catalysts in enzymatic reactions . These interactions are primarily driven by the tridentate binding motif of the compound, which allows it to form stable chelates with metal ions . Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades . This can result in changes in gene expression patterns, affecting the transcription of specific genes involved in cellular metabolism and other critical processes . Furthermore, this compound has been shown to induce cytotoxic effects in certain tumor cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its ability to bind to metal ions, forming coordination complexes that can act as enzyme inhibitors or activators . These complexes can alter the conformation of enzymes, affecting their catalytic activity and, consequently, the biochemical pathways they regulate . Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins . This can lead to changes in the expression of genes involved in critical cellular processes, such as cell growth and differentiation .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, affecting its efficacy in biochemical assays . In in vitro and in vivo studies, the compound has been observed to exert sustained effects on cellular function, with changes in gene expression and metabolic activity persisting over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance enzymatic activity and promote cellular metabolism . At higher doses, it can induce toxic effects, including cytotoxicity and apoptosis in certain cell types . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired biochemical outcomes while minimizing adverse effects . Additionally, high doses of the compound have been associated with systemic toxicity in animal models, underscoring the need for careful dose management in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, influencing the production and utilization of metabolites in cells . For instance, it has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis . These interactions can have significant implications for cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . This distribution pattern is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes . Additionally, the compound’s ability to accumulate in specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be directed to the nucleus to interact with DNA and transcription factors, influencing gene expression . Alternatively, it can localize to the mitochondria, where it can affect metabolic processes and energy production . The precise localization of the compound within cells is essential for its ability to modulate specific biochemical pathways and cellular functions .

Properties

IUPAC Name |

2,6-bis(2H-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N7/c1-2-6(8-4-10-15-13-8)12-7(3-1)9-5-11-16-14-9/h1-5H,(H,10,13,15)(H,11,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUXTIISPOXPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=NNN=C2)C3=NNN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542234-40-1 | |

| Record name | 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1458362.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid](/img/structure/B1458383.png)

![1-(2,3-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1458384.png)